molecular formula C16H15N3O4 B2974361 N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide CAS No. 328556-39-4

N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide

Cat. No. B2974361
CAS RN: 328556-39-4
M. Wt: 313.313
InChI Key: VCJCGJRDQFKFOX-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide, also known as MNAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MNAA is a derivative of acetanilide and has a molecular weight of 333.34 g/mol. In

Scientific Research Applications

Catalytic Synthesis and Green Chemistry

A study by Zhang Qun-feng (2008) discussed the catalytic hydrogenation process for synthesizing N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate in the production of azo disperse dyes. This process uses a novel Pd/C catalyst developed for hydrogenation, achieving high activity, selectivity, and stability, with a selectivity of 99.3% (Zhang Qun-feng, 2008).

Pharmacological Research

Research on oxadiazole derivatives, including compounds related to N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide, has shown potential pharmacological applications. Ishan I. Panchal et al. (2020) designed and synthesized a series of 1,3,4-oxadiazole derivatives investigated as inhibitors for Collapsin response mediator protein 1 (CRMP 1), showing promise in small lung cancer treatment (Ishan I. Panchal, R. Rajput, Ashish D. Patel, 2020).

Material Science and Corrosion Inhibition

In the field of material science, Schiff bases containing N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide and its analogs have been explored for their corrosion inhibiting properties. A study by H. Heydari et al. (2018) compared two Schiff bases as corrosion inhibitors for mild steel in an acidic solution, finding that the presence of electron-donating groups, like O-methyl, enhances inhibition efficiency (H. Heydari, M. Talebian, Zohreh Salarvand, K. Raeissi, M. Bagheri, M. Golozar, 2018).

properties

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-23-15-8-4-13(5-9-15)11-17-18-16(20)10-12-2-6-14(7-3-12)19(21)22/h2-9,11H,10H2,1H3,(H,18,20)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJCGJRDQFKFOX-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide

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